molecular formula C20H27BrN6O2S B14970331 3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine

3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine

Cat. No.: B14970331
M. Wt: 495.4 g/mol
InChI Key: HIUFZWKGBFKTDQ-UHFFFAOYSA-N
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Description

3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine is a complex organic compound that features a pyridazine core substituted with piperazine and bromobenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine typically involves multi-step procedures. One common approach includes:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids.

    Introduction of Piperazine Groups: The piperazine moieties are introduced via nucleophilic substitution reactions. This involves reacting the pyridazine core with piperazine derivatives under controlled conditions.

    Bromobenzenesulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moieties.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include N-oxides or sulfoxides.

    Reduction: Products may include sulfides or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antipsychotic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits antimicrobial properties.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial activity.

Uniqueness

3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H27BrN6O2S

Molecular Weight

495.4 g/mol

IUPAC Name

3-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C20H27BrN6O2S/c1-2-24-9-11-25(12-10-24)19-7-8-20(23-22-19)26-13-15-27(16-14-26)30(28,29)18-5-3-17(21)4-6-18/h3-8H,2,9-16H2,1H3

InChI Key

HIUFZWKGBFKTDQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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